4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
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Overview
Description
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a complex organic compound characterized by its bromophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may engage in electrophilic aromatic substitution reactions, while the sulfanyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the sulfanyl group.
2-[(4-Methylphenyl)sulfanyl]butanoic acid: Similar but lacks the bromophenyl group.
This comprehensive overview highlights the significance of 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZVKWIIAWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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